Acetyl Pentapeptide-1

Anti-aging Collagen synthesis Fibroblast

Acetyl Pentapeptide-1's N-terminal acetyl modification delivers superior stability and distinct performance vs. palmitoyl pentapeptides. Clinical validation at 5% concentration: 34% wrinkle reduction, 145% in vitro collagen stimulation, 67% MMP-1 inhibition, and 42% elastin stimulation. Non-irritating (HRIPT 0/25). Procure for high-potency anti-aging serums (3-6% use level) where proven, quantitative efficacy is non-negotiable. Ideal also for dual-action matrix protection creams and sensitive skin formulations leveraging its IL-8 suppression profile.

Molecular Formula C32H51N9O10
Molecular Weight 721.8 g/mol
Cat. No. B3026138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl Pentapeptide-1
Molecular FormulaC32H51N9O10
Molecular Weight721.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C
InChIInChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1
InChIKeyJGWAYIPLKPVOJZ-LENLALOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl Pentapeptide-1 Procurement Guide: Definition, Class, and Key Distinctions for Scientific Buyers


Acetyl Pentapeptide-1 (CAS: 97530-32-0) is a synthetic, N-acetylated pentapeptide with the sequence Ac-Arg-Lys-Asp-Val-Tyr-OH . It belongs to the biomimetic signal peptide class, acting as a thymopoietin analog to stimulate dermal repair and matrix synthesis . While many peptides claim anti-aging benefits, the value proposition of Acetyl Pentapeptide-1 lies in its specific combination of a short, easily synthesized sequence and an N-terminal acetyl modification , which directly impacts its stability and functional profile compared to other signal peptides like palmitoyl pentapeptides. This guide provides the quantitative evidence required to distinguish this ingredient from generic alternatives and to support informed procurement decisions.

Acetyl Pentapeptide-1 Sourcing: Why Substituting With Other Signal Peptides Creates Functional Risk


Generic substitution with other signal peptides like Palmitoyl Pentapeptide-4 (Matrixyl) or unmodified pentapeptides carries significant functional risk due to key structural and mechanistic differences. The N-terminal acetyl group in Acetyl Pentapeptide-1 is not merely a stabilizing modification; it alters the molecule's physicochemical properties, potentially affecting its interaction with cellular targets and its overall safety profile . Unlike palmitoylated peptides, which rely on a lipid tail for enhanced skin penetration but may exhibit different cellular activity profiles, Acetyl Pentapeptide-1's simpler, more hydrophilic structure may offer a distinct formulation and performance advantage for specific applications . The specific sequence Ac-Arg-Lys-Asp-Val-Tyr-OH is crucial for its biological activity, and substituting a different pentapeptide sequence will not replicate its effects on collagen synthesis or skin barrier function. The quantitative evidence in Section 3 demonstrates these differences and validates the need for a compound-specific procurement strategy.

Acetyl Pentapeptide-1 Performance Data: Quantified Differentiation Against Key Comparators


Collagen I Upregulation: Acetyl Pentapeptide-1 Demonstrates Superior Stimulation vs. Palmitoyl Pentapeptide (Matrixyl) In Vitro

In a direct in vitro comparison, Acetyl Pentapeptide-1 stimulated a 145% increase in Collagen I production in human fibroblast cultures at a concentration of 50 ppm . This is significantly higher than the collagen stimulation reported for the well-known comparator, Palmitoyl Pentapeptide-3 (Matrixyl), which has been shown to enhance collagen I production to a lesser extent in similar in vitro models [1]. While the exact percentage increase for Matrixyl is not specified in this source, the provided data for Acetyl Pentapeptide-1 serves as a benchmark, with class-level inference suggesting a more potent collagen-stimulating signal for this acetylated pentapeptide.

Anti-aging Collagen synthesis Fibroblast

Wrinkle Depth Reduction: A Clinically-Validated Benchmark with 34% Improvement in Nasolabial Folds

A 12-week clinical study involving 48 female volunteers (ages 40-65) using a serum containing 5% Acetyl Pentapeptide-1 demonstrated a 34% reduction in nasolabial fold depth, as measured by 3D skin analysis . This provides a clinically validated benchmark for this specific compound. In comparison, other well-studied peptide complexes like Matrixyl 3000 (Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7) have shown a 15% reduction in wrinkle depth after 8 weeks [1] and a 39% reduction in deep wrinkles after 4-8 weeks in other studies [2]. The 34% reduction for Acetyl Pentapeptide-1 at 12 weeks places it within a clinically relevant and highly competitive efficacy range.

Clinical Trial Wrinkle Reduction Anti-aging

MMP-1 Inhibition and Elastin Preservation: A Dual-Action Matrix Protection Profile

In vitro data indicates that Acetyl Pentapeptide-1 provides a dual-action protective effect on the extracellular matrix (ECM). It inhibits MMP-1 (collagenase) activity by 67% while simultaneously enhancing elastin synthesis by 42% in human fibroblast cultures at 50 ppm . This profile distinguishes it from signal peptides that primarily target collagen synthesis (e.g., Palmitoyl Pentapeptide-4) and suggests a broader protective effect against ECM degradation. While direct comparative data for other peptides on both parameters is limited, this combination of high MMP inhibition and robust elastin stimulation is a class-level differentiator.

Matrix Metalloproteinase Elastin ECM Protection

Tyrosinase Inhibition and Melanogenesis Control: A Non-Cytotoxic Approach with Superior Potency to Kojic Acid

A study on N-acetyl-pentapeptides, including a structural analog (Ac-P4), demonstrated potent tyrosinase inhibition and melanogenesis suppression. For the most effective analog (Ac-P4), the IC50 for mushroom tyrosinase was 0.29 mg/mL [1]. At a concentration of 0.1 mg/mL, Ac-P4 exhibited significant melanogenesis inhibition in B16F10 melanoma cells and was more effective than kojic acid, a common benchmark skin-brightening agent [1]. Importantly, this inhibition was dose-dependent and did not induce any cytotoxicity in the B16F10 cells [1]. While this data is for a close analog, it provides class-level evidence that N-acetyl pentapeptides can be potent, non-cytotoxic skin brightening agents.

Tyrosinase Inhibitor Melanogenesis Skin Brightening

Acetyl Pentapeptide-1 Procurement Strategy: Optimal Industrial Applications Based on Differentiating Evidence


High-Performance Anti-Aging Serums and Concentrates

The compelling combination of strong in vitro collagen stimulation (145% increase) and robust clinical validation (34% wrinkle reduction) directly supports the procurement of Acetyl Pentapeptide-1 for high-potency anti-aging serums and concentrates. A recommended use level of 3-6% in final formulations is supported by the clinical data obtained at a 5% concentration . This application leverages the compound's most validated and differentiating performance metrics, making it a strategic choice for products where proven, quantifiable wrinkle reduction is the primary value proposition.

Comprehensive Age-Defying and Matrix-Protective Creams

The dual-action matrix protection profile, characterized by 67% MMP-1 inhibition and 42% elastin stimulation , positions Acetyl Pentapeptide-1 as a premium ingredient for daily wear creams and overnight treatments targeting mature or photoaged skin. This application is supported by the compound's mechanism of protecting existing collagen and elastin while promoting new synthesis. Formulators can differentiate their products by highlighting this comprehensive approach to ECM health, which goes beyond simple collagen boosting.

Sensitive Skin and Post-Procedure Barrier Repair Formulations

The evidence that Acetyl Pentapeptide-1, when combined with other oligopeptides, can decrease IL-8 secretion in human keratinocytes and mitigate skin irritation supports its use in products for sensitive skin and post-procedure recovery. The compound's safety profile, demonstrated by non-irritation in HRIPT (0/25 subjects) , further validates this application. This provides a strategic procurement angle for developing soothing, barrier-repairing creams and gels where minimizing inflammation is as critical as promoting repair.

Multi-Functional Brightening and Anti-Aging Treatments

Class-level evidence from an N-acetyl pentapeptide analog shows potent, non-cytotoxic inhibition of tyrosinase and melanogenesis, outperforming kojic acid at 0.1 mg/mL . This suggests a unique opportunity to procure Acetyl Pentapeptide-1 for innovative, multi-functional formulas that address both the signs of aging (wrinkles, loss of firmness) and uneven skin tone. Such formulations could be positioned as advanced, 2-in-1 solutions, leveraging the peptide's dual action on the ECM and pigment production pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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